
4-Ethoxyphenyl isothiocyanate
Overview
Description
4-Ethoxyphenyl isothiocyanate, also known as 1-ethoxy-4-isothiocyanatobenzene, is an organic compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol . It is a member of the isothiocyanate family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
4-Ethoxyphenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-ethoxyaniline with thiophosgene. This reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions . Another method involves the use of phenyl chlorothionoformate with 4-ethoxyaniline in the presence of a base like triethylamine . These methods are efficient and yield high-purity products.
Chemical Reactions Analysis
4-Ethoxyphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, isothiocyanates generally can undergo such reactions under appropriate conditions.
Scientific Research Applications
4-Ethoxyphenyl isothiocyanate is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-Ethoxyphenyl isothiocyanate involves its ability to react with nucleophiles, such as the amino groups in proteins, forming stable thiourea linkages . This reactivity allows it to inhibit enzymes and disrupt cellular processes, contributing to its biological activities. The compound can also induce oxidative stress in cells, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
4-Ethoxyphenyl isothiocyanate can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Known for its use in Edman degradation for sequencing amino acids.
Sulforaphane: Found in cruciferous vegetables, known for its potent anticancer properties.
Allyl isothiocyanate: Found in mustard oil, known for its antimicrobial properties.
This compound is unique due to its ethoxy group, which can influence its reactivity and biological activity compared to other isothiocyanates .
Biological Activity
4-Ethoxyphenyl isothiocyanate (4-EPI) is a compound belonging to the isothiocyanate family, which is known for its diverse biological activities. This article presents an overview of the biological activity of 4-EPI, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by the presence of an ethoxy group attached to a phenyl ring with an isothiocyanate functional group. This structure contributes to its reactivity and biological properties.
Isothiocyanates, including 4-EPI, exert their biological effects through several mechanisms:
- Antioxidant Activity : 4-EPI has been shown to possess significant antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in cells .
- Cholinesterase Inhibition : Research indicates that 4-EPI may inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. This inhibition can have implications for neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation and pain pathways .
Antioxidant Activity
The antioxidant activity of 4-EPI was assessed using various methods such as DPPH and ORAC assays. In these studies, it was found that 4-EPI effectively reduced oxidative damage in cellular models, indicating its potential as a protective agent against oxidative stress-related diseases.
Cholinesterase Inhibition
In a comparative study among various isothiocyanates, 4-EPI exhibited notable cholinesterase inhibitory activity. The IC50 values for cholinesterase inhibition were significantly lower than those for many other tested compounds, suggesting strong potential for therapeutic applications in cognitive disorders .
Anti-inflammatory Activity
The anti-inflammatory effects of 4-EPI were evaluated through its ability to inhibit COX-2 activity. At a concentration of 50 μM, it achieved approximately 99% inhibition of COX-2, highlighting its potency in reducing inflammation .
Study on Antifungal Activity
A study focused on the antifungal properties of various isothiocyanates, including 4-EPI, against Aspergillus flavus, a major aflatoxin producer. The results indicated that at certain concentrations, 4-EPI significantly inhibited fungal growth and aflatoxin production, suggesting its utility as a natural antifungal agent .
Cytotoxicity in Cancer Cells
Research has demonstrated that 4-EPI exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that it induces apoptosis in human cancer cells through cell cycle arrest mechanisms. This finding positions 4-EPI as a potential candidate for cancer chemoprevention .
Comparative Analysis of Isothiocyanates
The following table summarizes the biological activities of selected isothiocyanates compared to 4-EPI:
Compound | Antioxidant Activity (IC50) | Cholinesterase Inhibition (IC50) | COX-2 Inhibition (%) |
---|---|---|---|
This compound | Moderate | Low | ~99% at 50 μM |
Phenethyl Isothiocyanate | High | Moderate | ~85% at similar doses |
Benzyl Isothiocyanate | Low | High | ~70% |
Properties
IUPAC Name |
1-ethoxy-4-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-2-11-9-5-3-8(4-6-9)10-7-12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEKOMRZYJXXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188175 | |
Record name | p-Ethoxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3460-49-9 | |
Record name | 1-Ethoxy-4-isothiocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3460-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Ethoxyphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3460-49-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Ethoxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-ethoxyphenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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